molecular formula C17H20ClN3O2 B5680398 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5680398
M. Wt: 333.8 g/mol
InChI Key: CXNQPXJTNHOGKO-UHFFFAOYSA-N
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Description

1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, also known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMI is a piperidine derivative that has been synthesized through a multistep process using various chemical reagents.

Mechanism of Action

The mechanism of action of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with various neurotransmitter systems in the brain. This compound has been shown to enhance the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability. This compound also inhibits the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which increases the concentration of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in rats and mice, indicating its potential as an anticonvulsant agent. This compound has also been shown to reduce pain and inflammation in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to improve cognitive function and memory in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, including its potential as a therapeutic agent for various neurological disorders, its potential as an analgesic and anti-inflammatory agent, and its potential as a cognitive enhancer. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves a multistep process that starts with the reaction of 3-chloro-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-imidazole-2-amine to form this compound. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase, respectively.

properties

IUPAC Name

(3-chloro-5-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-20-8-5-19-16(20)12-3-6-21(7-4-12)17(22)13-9-14(18)11-15(10-13)23-2/h5,8-12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQPXJTNHOGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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